N-(2-cyano-1-methoxypropan-2-yl)-5-iodothiophene-3-carboxamide
Description
N-(2-cyano-1-methoxypropan-2-yl)-5-iodothiophene-3-carboxamide is a chemical compound characterized by its unique structure, which includes a cyano group, a methoxy group, and an iodine atom attached to a thiophene ring
Properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-5-iodothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O2S/c1-10(5-12,6-15-2)13-9(14)7-3-8(11)16-4-7/h3-4H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMCSDDBEBUCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CSC(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyano-1-methoxypropan-2-yl)-5-iodothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyano-1-methoxypropan-2-yl)-5-iodothiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a useful reagent for cross-coupling reactions, which are essential in organic synthesis.
Biology: In biological research, N-(2-cyano-1-methoxypropan-2-yl)-5-iodothiophene-3-carboxamide can be utilized as a probe to study biological processes. Its iodine atom allows for radiolabeling, making it valuable in imaging studies.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may interact with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility makes it suitable for various applications, including the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2-cyano-1-methoxypropan-2-yl)-5-iodothiophene-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The cyano and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate specific enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
N-(2-cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide
N-(2-cyano-1-methoxypropan-2-yl)-5-iodo-2,3-dimethylbenzamide
Uniqueness: N-(2-cyano-1-methoxypropan-2-yl)-5-iodothiophene-3-carboxamide stands out due to its thiophene ring, which imparts unique chemical and biological properties compared to other similar compounds
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
